A939572

描述

A939572 是一种强效且口服生物利用度高的硬脂酰辅酶 A 脱饱和酶 1 (SCD1) 抑制剂。这种酶在从饱和脂肪酸生物合成单不饱和脂肪酸中起着至关重要的作用。 This compound 已被证明对脂质代谢具有重大影响,目前正在研究其在各种疾病(包括癌症和代谢紊乱)中的潜在治疗应用 .

科学研究应用

A939572 具有广泛的科学研究应用:

化学: 用作研究硬脂酰辅酶 A 脱饱和酶 1 的抑制及其对脂质代谢的影响的工具。

生物学: 研究其在调节细胞增殖和凋亡(特别是在癌细胞中)中的作用。

医学: 探索其作为治疗代谢紊乱(如非酒精性脂肪肝病)和某些类型癌症的潜在治疗剂。

作用机制

A939572 通过特异性抑制硬脂酰辅酶 A 脱饱和酶 1 的酶活性发挥作用。这种抑制破坏了饱和脂肪酸转化为单不饱和脂肪酸,导致脂质代谢发生改变。该化合物已被证明能降低体内脱饱和指数,这是单不饱和脂肪酸与饱和脂肪酸比例的衡量指标。 这种机制对其在代谢紊乱和癌症中的潜在治疗作用至关重要 .

类似化合物:

E6446: 另一种强效的硬脂酰辅酶 A 脱饱和酶 1 抑制剂,其作用机制类似但化学结构不同。

CAY10566: 一种具有不同药代动力学特性的硬脂酰辅酶 A 脱饱和酶 1 抑制剂。

MF-438: 以其对硬脂酰辅酶 A 脱饱和酶 1 的高效力和选择性而闻名。

This compound 的独特性: this compound 由于其高效力和口服生物利用度而具有独特性。它已在临床前模型中得到广泛研究,证明了对脂质代谢和肿瘤生长的重大影响。 其对硬脂酰辅酶 A 脱饱和酶 1 的特异性抑制作用使其成为研究和潜在治疗应用的宝贵工具 .

生化分析

Biochemical Properties

A939572 functions as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the biosynthesis of monounsaturated fatty acids. The compound exhibits an IC50 value of 37 nM, indicating its high potency . This compound interacts with SCD1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. Additionally, this compound has been shown to interact with other biomolecules involved in lipid metabolism, further influencing biochemical reactions within the cell .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to enhance the antitumor T cell response by regulating β-catenin signaling and inducing endoplasmic reticulum (ER) stress in T cells . This dual action not only inhibits cancer cell proliferation but also boosts the immune response against tumors. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and other related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of SCD1, leading to the inhibition of the enzyme’s activity. This inhibition prevents the desaturation of saturated fatty acids, resulting in a decrease in the levels of monounsaturated fatty acids. The reduction in monounsaturated fatty acids affects various cellular processes, including membrane fluidity, signal transduction, and gene expression . Additionally, this compound has been shown to induce ER stress and modulate β-catenin signaling, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound has been shown to maintain its inhibitory activity against SCD1, leading to sustained alterations in lipid metabolism and cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ob/ob mice, this compound was administered at a dosage of 10 mg/kg, resulting in a dose-dependent reduction in the desaturation index (18:0/18:1n9) and triglyceride desaturation index . Higher doses of this compound have been associated with increased efficacy in inhibiting SCD1 activity, but potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the biosynthesis of monounsaturated fatty acids, leading to changes in metabolic flux and metabolite levels . The inhibition of SCD1 affects the balance between saturated and unsaturated fatty acids, impacting various metabolic processes within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its uptake and accumulation in lipid-rich tissues, such as the liver and adipose tissue . This compound’s distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum (ER), where SCD1 is located . The compound’s targeting to the ER is facilitated by its interactions with SCD1 and other ER-associated proteins. This localization is crucial for its inhibitory activity against SCD1 and its subsequent effects on lipid metabolism and cellular processes . Additionally, post-translational modifications and targeting signals may influence this compound’s distribution within specific subcellular compartments .

准备方法

合成路线和反应条件: A939572 通过多步化学过程合成。合成通常涉及形成哌啶-芳基脲结构。关键步骤包括:

- 哌啶环的形成。

- 芳基的引入。

- 哌啶和芳基的偶联以形成最终的脲结构。

工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但合成通常遵循标准有机合成方案。 该过程涉及使用各种试剂和催化剂以确保最终产物的高产率和纯度 .

化学反应分析

反应类型: A939572 主要由于存在反应性官能团(如哌啶和芳基脲部分)而发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件:

取代反应: 通常涉及与 this compound 中的官能团反应的亲核试剂或亲电试剂。

氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂进行。

还原反应: 通常涉及氢化铝锂或硼氢化钠等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能生成具有修饰的官能团的 this compound 的各种衍生物 .

相似化合物的比较

E6446: Another potent inhibitor of stearoyl-coenzyme A desaturase 1, with a similar mechanism of action but different chemical structure.

CAY10566: A stearoyl-coenzyme A desaturase 1 inhibitor with distinct pharmacokinetic properties.

MF-438: Known for its high potency and selectivity towards stearoyl-coenzyme A desaturase 1.

Uniqueness of A939572: this compound is unique due to its high potency and oral bioavailability. It has been extensively studied in preclinical models, demonstrating significant effects on lipid metabolism and tumor growth. Its specific inhibition of stearoyl-coenzyme A desaturase 1 makes it a valuable tool for research and potential therapeutic applications .

属性

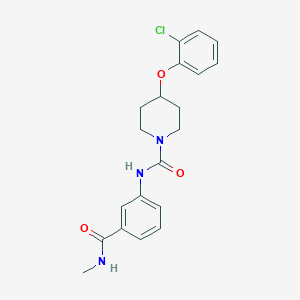

IUPAC Name |

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648006 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032229-33-6 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of A939572?

A1: this compound is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, this compound disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.

Q2: What are the downstream effects of SCD1 inhibition by this compound?

A2: Inhibition of SCD1 by this compound has been shown to induce several cellular responses, including:

- Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].

- Suppression of cell proliferation: this compound treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].

- Induction of apoptosis: Several studies have reported that this compound can induce programmed cell death (apoptosis) in cancer cells [, , ].

- Alterations in lipid metabolism: this compound treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].

- Sensitization to chemotherapy: Combining this compound with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].

Q3: How does this compound affect cancer stem cells (CSCs)?

A3: Research suggests that this compound is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes this compound a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not include spectroscopic data for this compound. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.

Q6: In which cancer types has this compound shown efficacy?

A6: Studies have demonstrated the anticancer potential of this compound in various cancer models, including:

- **Clear cell renal cell carcinoma (ccRCC) ** [, ]

- Pancreatic ductal adenocarcinoma (PDAC) [, , , ]

- Non-small cell lung cancer (NSCLC) [, ]

- Prostate cancer []

- Glioma []

- Bladder cancer []

Q7: What types of in vitro and in vivo models were used to evaluate this compound?

A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of this compound, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)

![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)